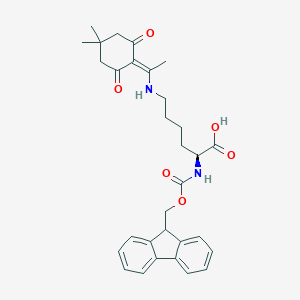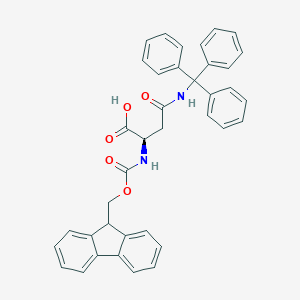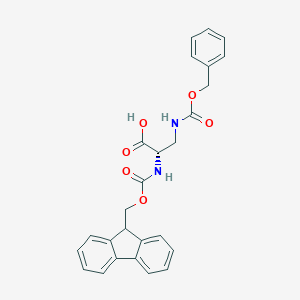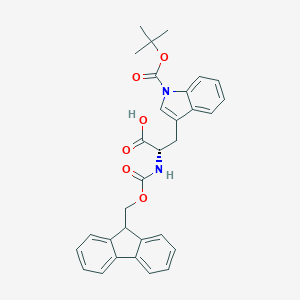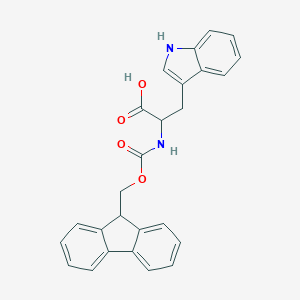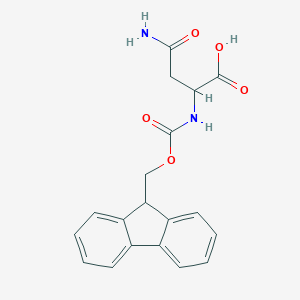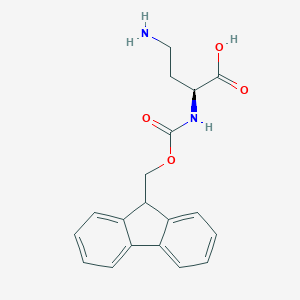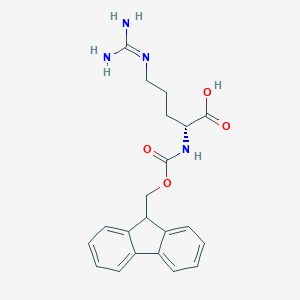
(S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
Vue d'ensemble
Description
“(S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid” is a complex organic compound. It has the molecular formula C25H30N2O6 . This compound is a derivative of valine, an essential amino acid .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group . The Fmoc group is a common protecting group used in peptide synthesis, while the Boc group is used to protect amines .Applications De Recherche Scientifique
Peptide Synthesis
Boc-Orn(Fmoc)-OH is widely used in peptide synthesis . For instance, it has been used in the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 . This cyclic hexapeptide has been reported to produce relatively low yields for both the linear peptide assembly and the cyclization reaction in solution and solid phase syntheses .
Anti-inflammatory Drug Development
The anti-inflammatory drug, PMX205, is an antagonist of the C5a complement receptor and has been shown to be effective in rodent models of amyotrophic lateral sclerosis and Alzheimer’s disease . This drug is synthesized using Boc-Orn(Fmoc)-OH .
Alzheimer’s Disease Research
PMX205, synthesized using Boc-Orn(Fmoc)-OH, has been shown to be effective in causing a significant reduction in fibrillar amyloid deposits and activated glia in two mouse models of Alzheimer’s disease . The reduction in pathology was also accompanied by enhanced behavioral performance in passive avoidance tasks .
Amyotrophic Lateral Sclerosis (ALS) Research
PMX205, synthesized using Boc-Orn(Fmoc)-OH, has been shown to be effective in rodent models of amyotrophic lateral sclerosis . It has been observed that inflammation plays a major role in the progression of diseases like ALS .
Protection of Amino Groups
The tert-butoxycarbonyl (Boc) group in Boc-Orn(Fmoc)-OH is often used to protect amino groups by forming carbamic acids . It is a major choice for amine protection .
Protection of Hydroxyl Groups
In some cases, the Boc group in Boc-Orn(Fmoc)-OH is also used for the protection of hydroxyl groups on alcohols and phenols .
Mécanisme D'action
Target of Action
Boc-Orn(Fmoc)-OH, also known as (S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid or N-Alpha-T-butyloxycarbonyl-N-gamma-(9-fluorenylmethyloxycarbonyl)-L-ornithine, is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that it helps to construct. The role of this compound is to facilitate the addition of the amino acid ornithine to these chains .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of the compound is removed, allowing the ornithine residue to be added to the growing peptide chain . The Boc group provides protection for the ornithine residue during this process .
Biochemical Pathways
The key biochemical pathway involved in the action of Boc-Orn(Fmoc)-OH is peptide synthesis . This compound plays a crucial role in the elongation step of this pathway, where it contributes to the addition of ornithine residues to the peptide chain .
Pharmacokinetics
Its bioavailability is more pertinent in the context of its efficiency in peptide synthesis reactions .
Result of Action
The result of the action of Boc-Orn(Fmoc)-OH is the successful incorporation of ornithine residues into peptide chains . This can facilitate the synthesis of complex peptides for research and therapeutic applications .
Action Environment
The action of Boc-Orn(Fmoc)-OH is influenced by various environmental factors in the laboratory setting. For instance, the efficiency of Fmoc deprotection can be affected by the choice of base and the reaction conditions . Additionally, the stability of the compound can be influenced by storage conditions .
Propriétés
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWACZYMHWWEK-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583405 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid | |
CAS RN |
150828-96-9 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the specific advantage of using Boc-Orn(Fmoc)-OH in the synthesis of peptides containing the unnatural amino acid Orn(i-PrCO-Hao)?
A1: Boc-Orn(Fmoc)-OH offers a strategic advantage in incorporating the Orn(i-PrCO-Hao) residue at the N-terminus of a peptide. This method bypasses the need to synthesize Fmoc-Orn(i-PrCO-Hao)-OH, which can be a more complex procedure. Instead, Boc-Orn(Fmoc)-OH is incorporated as the penultimate amino acid during solid-phase peptide synthesis. After deprotection of the Fmoc group, the final amino acid, i-PrCO-Hao-OH, can be coupled to the N-terminus using standard coupling reagents like DIC and HOAt. [] This streamlined approach simplifies the synthesis of peptides with N-terminal Orn(i-PrCO-Hao) modifications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



